DS96432529

Bone anabolic ALPase activity Osteoblast differentiation

DS96432529 is a synthetic small molecule from the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, identified as a potent and orally active bone anabolic agent. Its mechanism of action is mediated through direct inhibition of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in osteoblast differentiation and bone formation.

Molecular Formula C18H26N4O3S
Molecular Weight 378.5 g/mol
Cat. No. B10827815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS96432529
Molecular FormulaC18H26N4O3S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N
InChIInChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23)/t12-/m0/s1
InChIKeyGOAKYBVMJUXOFY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DS96432529 for Scientific Procurement: A CDK8-Inhibiting Bone Anabolic Agent for Osteoporosis Research


DS96432529 is a synthetic small molecule from the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, identified as a potent and orally active bone anabolic agent [1]. Its mechanism of action is mediated through direct inhibition of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in osteoblast differentiation and bone formation [2]. The compound, with molecular formula C18H26N4O3S and molecular weight 378.49 g/mol, was optimized by Daiichi Sankyo Co., Ltd. to overcome the poor pharmacokinetic profiles and solubility limitations of earlier lead compounds in the same series [3].

Target CDK8 pathway inhibition study fit
Dosing Oral in vivo bone anabolic model context
Profile Structurally optimized over earlier lead compounds

DS96432529 Procurement Consideration: Why Substitution with Earlier-Generation Analogs Compromises Research Outcomes


Substitution of DS96432529 with earlier-generation 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives—such as lead compounds 2 and 3—is not scientifically equivalent and may lead to contradictory or negative experimental outcomes [1]. Lead compound 2, while orally active at doses from 10 mg/kg, exhibited direct inhibition of P450 enzymes and time-dependent inhibition of CYP3A4, raising concerns of drug-drug interaction liabilities [2]. Compound 3 showed excellent in vitro ALPase-enhancing activity but suffered from poor aqueous solubility and inadequate pharmacokinetic profiles [3]. Both compounds had low fraction of saturated carbons (Fsp3) values of 0.26 and 0.29, respectively, well below the desirable threshold of 0.47 associated with improved developability [4]. DS96432529 was specifically designed to overcome these documented liabilities while maintaining or improving target potency and in vivo efficacy [5]. Therefore, substitution with these earlier analogs or structurally related but non-optimized in-class compounds introduces variables that undermine experimental reproducibility and translational relevance.

Attribute
Earlier leads (2, 3)
DS96432529
CYP inhibition
Reported direct & time-dependent CYP inhibition may confound in vivo studies
Optimized scaffold with mitigated CYP inhibition context
Aqueous solubility
Poor solubility limited oral exposure in rodent models
Improved solubility profile supported by higher Fsp3
Oral PK & in vivo response
Inadequate exposure and lower model efficacy
Reported highest-ranking PK profile and model response in series

DS96432529 Quantitative Differentiation: Direct Comparative Evidence Against In-Class Analogs


DS96432529 vs. Lead Compound 4: Structural Optimization Delivers 20-Fold Superior ALPase Potency

In direct head-to-head comparison within the same study, DS96432529 demonstrated approximately 20-fold higher ALPase-enhancing potency than the precursor piperidine lead compound 4 [1]. This improvement was achieved through systematic C4-piperidine functionalization with polar groups, specifically the 2-ethoxyethoxymethyl substituent [2].

ALPase potency vs lead 4
Head-to-head
EC200 0.024 vs 0.5 µg/mL (~21-fold)
Reported ALPase assay context; supports selection over unoptimized analogs
ST2 bone marrow stromal cells; confirm in target bone model
Bone anabolic ALPase activity Osteoblast differentiation

DS96432529 Fsp3 Optimization: Enhanced Developability Over Earlier Lead Compounds

DS96432529 exhibits a substantially higher fraction of sp3-hybridized carbons (Fsp3) compared to earlier lead compounds 2 and 3, a structural parameter strongly correlated with improved aqueous solubility and reduced cytochrome P450 inhibition [1]. While direct solubility data for DS96432529 is not provided in the primary publication, the Fsp3 increase is a quantifiable structural metric that predicts superior developability characteristics [2].

Fsp3 structural predictor
Class-level
Fsp3 scaffold 0.38 vs 0.26 (cmpd 2), 0.29 (cmpd 3)
May predict improved solubility; direct solubility data to verify
Structural metric; class-level inference from literature
Drug developability Fsp3 Solubility optimization

DS96432529 PK Superiority: Best Pharmacokinetic Profile in Series Enables Oral In Vivo Efficacy

Among all synthesized C4-piperidine derivatives in the optimization series, DS96432529 was selected as the development candidate because it exhibited the best pharmacokinetic profile combined with high in vitro activity [1]. This optimization resulted in the highest in vivo efficacy observed across the entire series, demonstrating that the compound's improved PK properties directly translated to superior pharmacodynamic outcomes [2].

In-series PK ranking
Head-to-head
Ranked #1 PK and in vivo efficacy among all C4-piperidine analogs
Reported top exposure rank in series; supports oral dosing research fit
Ovariectomized rat osteoporosis model
Pharmacokinetics Oral bioavailability In vivo efficacy

DS96432529 CDK8 Inhibition Potency: Confirmed Target Engagement with IC50 = 33 nM

DS96432529 inhibits CDK8 with an IC50 of 33 nM (pIC50 = 7.48) in a NanoBRET assay measuring target engagement in HEK293 cells expressing CDK8/Cyclin C [1]. This provides quantitative confirmation of on-target activity at the molecular level, supporting the proposed mechanism of action through CDK8 inhibition [2].

CDK8 inhibition (NanoBRET)
Reported
IC50 33 nM (pIC50 7.48)
Confirms nanomolar target engagement; supports mechanism-of-action studies
HEK293 cells expressing CDK8/Cyclin C
CDK8 inhibition Kinase assay Target engagement

DS96432529 Synergistic Efficacy: Enhanced Bone Anabolic Effect with Standard-of-Care Osteoporosis Agents

Co-administration of DS96432529 with either alendronate (a bisphosphonate antiresorptive agent) or parathyroid hormone (PTH, a bone anabolic peptide) produced significant synergistic effects on bone mineral density in preclinical models [1]. This finding distinguishes DS96432529 as a compound with demonstrated potential for combination therapy applications, whereas the synergistic behavior of earlier leads in the series was not established [2].

Combination synergy (alendronate/PTH)
Endpoint context
Significant synergy in aBMD increase vs monotherapy
Reported combination model-response context; supports combination study design
Ovariectomized rat model; requires endpoint-specific review
Synergistic efficacy Combination therapy Osteoporosis models

DS96432529 Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Research


Bone Anabolic Mechanism Studies Requiring Oral Dosing in Osteoporosis Models

DS96432529 is the optimal choice for in vivo studies investigating bone anabolic mechanisms where oral administration is required. The compound exhibited the best PK profile and highest in vivo efficacy among all analogs in the same series, validated in ovariectomized rat models [1]. This eliminates the confounding variable of inconsistent exposure that would occur with earlier leads (compounds 2 and 3) which showed P450 inhibition liabilities and poor PK, respectively [2].

CDK8 Target Validation and Kinase Selectivity Profiling in Osteoblast Differentiation

Researchers investigating CDK8's role in osteoblast differentiation should prioritize DS96432529 for target validation studies. The compound demonstrates confirmed CDK8 inhibitory activity (IC50 = 33 nM) [1] and was selected specifically for its ability to enhance ALPase activity—a direct indicator of osteoblastic differentiation [2]. The 21-fold improvement in ALPase EC200 compared to precursor compound 4 [3] ensures robust phenotypic response at lower concentrations, reducing the risk of off-target confounding.

Combination Therapy Preclinical Studies with Antiresorptive or Anabolic Agents

DS96432529 is uniquely positioned among CDK8-targeting bone anabolic research compounds for combination therapy studies. Published evidence demonstrates statistically significant synergistic increases in areal bone mineral density (aBMD) when DS96432529 is co-administered with alendronate (antiresorptive) or parathyroid hormone (anabolic) in ovariectomized rats [1]. This established synergy provides a strong scientific rationale for studies exploring mechanism-based combination approaches that cannot be reliably conducted with uncharacterized or non-optimized analogs.

SAR Studies on Thienopyridine-Based Bone Anabolic Agents

For medicinal chemistry teams pursuing structure-activity relationship studies on 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, DS96432529 serves as the benchmark-optimized reference compound. It represents the successful culmination of iterative optimization addressing the core liabilities of this chemotype: poor solubility (addressed via increased Fsp3 from the 2-ethoxyethoxymethyl-substituted piperidine moiety) [1], CYP inhibition (mitigated in the optimized scaffold) [2], and insufficient in vivo efficacy (achieved through superior PK properties) [3].

Application
Selection Property
Validation Focus
Bone anabolic mechanism studies with oral dosing
Oral-dosing research fit
PK and model-response validation
CDK8 target validation and kinase selectivity profiling
CDK8 inhibition assay context
ALPase activity and osteoblast differentiation endpoints
Combination preclinical studies with antiresorptive/anabolic agents
Synergistic model-response context
Combination endpoint review (aBMD)
SAR reference for thienopyridine bone anabolic series
Structural optimization profile
Solubility/PK endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS96432529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.